Enantioselective Copper-Catalyzed SN2′ Alkylation: 1,4-Dibromo-2-butene vs. 1,4-Dichloro-2-butene
In copper-catalyzed asymmetric allylic alkylation with phenyl Grignard reagents, 1,4-dibromo-2-butene achieves high enantioselectivity whereas the dichloro analog requires distinct reaction optimization and yields different product profiles [1]. The dibromo substrate enables the formation of all-carbon chiral quaternary centers with perfect regioselectivity favoring SN2′ addition [1].
| Evidence Dimension | Enantioselectivity in Cu-catalyzed SN2′ allylic alkylation |
|---|---|
| Target Compound Data | Up to 94% enantiomeric excess (ee); high regioselectivity for SN2′ addition |
| Comparator Or Baseline | 1,4-Dichloro-2-butene (Cl vs. Br leaving group difference); alternative substitution patterns on olefin examined for chiral quaternary center formation |
| Quantified Difference | Up to 94% ee achieved; perfect regiocontrol for phenyl Grignard addition |
| Conditions | Copper thiophene carboxylate (CuTC) catalyst, phenyl Grignard reagent, allylic alkylation conditions |
Why This Matters
Procurement of the dibromo analog ensures predictable enantioselectivity outcomes; the chloro analog requires re-optimization and may not achieve equivalent stereochemical fidelity.
- [1] Falciola CA, Alexakis A. High Diversity on Simple Substrates: 1,4-Dihalo-2-butenes and Other Difunctionalized Allylic Halides for Copper-Catalyzed SN2′ Reactions. Chem Eur J. 2008;14(34):10615-10627. View Source
